

# Synthesis of HDAC inhibitors using chiral hydroxy acid intermediates

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## Compound of Interest

Compound Name: 3-(Benzyloxy)-2-hydroxypropanoic acid  
CAS No.: 374936-90-0  
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## Application Note: Advanced Synthesis of Macrocyclic HDAC Inhibitors Targeting Chiral -Hydroxy Acid Intermediates in Depsipeptide Scaffolds

### Executive Summary & Strategic Rationale

Histone Deacetylase (HDAC) inhibitors are a cornerstone of epigenetic therapy, particularly for cutaneous T-cell lymphoma (CTCL) and multiple myeloma. While first-generation inhibitors like Vorinostat (SAHA) utilize a simple linear hydroxamic acid structure, second-generation natural products—specifically Romidepsin (FK228) and Largazole—employ a complex macrocyclic depsipeptide architecture.

The core structural feature of these potent inhibitors is a chiral

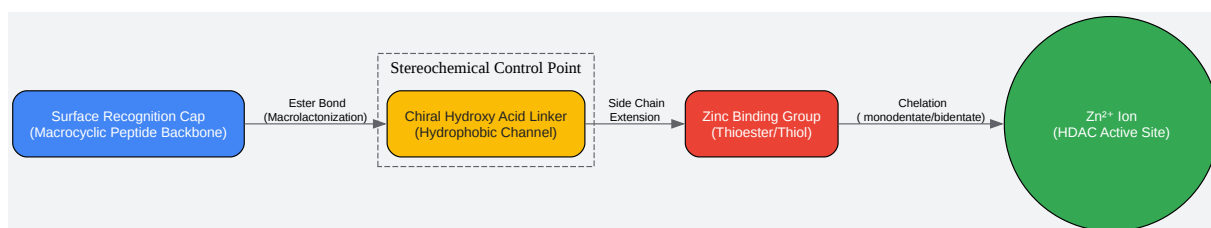
-hydroxy acid moiety. This unit serves two critical functions:

- **Structural Scaffold:** It provides the hydroxyl group necessary for ester formation, closing the macrocyclic ring (depsipeptide bond) and constraining the inhibitor into a bioactive conformation.
- **ZBG Positioning:** The acid's side chain acts as the "linker," positioning the Zinc Binding Group (ZBG)—typically a latent thiol—deep within the HDAC active site channel.

This guide details the high-fidelity synthesis of these chiral hydroxy acid intermediates and their incorporation into macrocyclic HDAC inhibitors. We focus on the (S)-3-hydroxy-7-mercaptohept-4-enoic acid fragment, the pharmacophoric anchor of Largazole, utilizing asymmetric catalysis and Yamaguchi macrolactonization.

## Critical Pharmacophore Analysis

Before synthesis, understanding the spatial arrangement is vital. The chiral hydroxy acid connects the "Cap" (surface recognition) to the "ZBG" (active site).



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Figure 1: Pharmacophore model of Depsipeptide HDAC Inhibitors. The chiral hydroxy acid (Yellow) is the linchpin connecting the macrocycle to the catalytic zinc.

## Synthetic Protocol: Chiral -Hydroxy Acid Fragment

Objective: Synthesis of protected (S)-3-hydroxy-7-mercaptohept-4-enoic acid. Methodology: Noyori Asymmetric Hydrogenation followed by Olefin Cross-Metathesis.

### 3.1. Reagents & Equipment[1][2][3]

- Substrate: Methyl 3-oxopent-4-enoate (Commercially available or synthesized from vinyl acetate).
- Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] (Noyori Catalyst).
- Solvents: Methanol (degassed), Dichloromethane (DCM, anhydrous).
- Metathesis Partner: S-trityl-but-3-enethiol or Octanoyl-thioester derivative.
- Purification: Flash Chromatography (Silica gel 60), Chiral HPLC (Chiralcel OD-H).

### 3.2. Step-by-Step Workflow

**Step 1: Asymmetric Hydrogenation (The Stereocenter Setup)** The establishment of the (S)-configuration at C3 is critical. Racemization here leads to total loss of biological activity.

- Preparation: In a glovebox or under Argon, dissolve Methyl 3-oxopent-4-enoate (10 mmol) in degassed MeOH (30 mL).
- Catalyst Addition: Add [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%). The (S,S)-ligand typically yields the (S)-alcohol for this substrate class (Verify with specific literature precedent for your substrate, as priority rules can flip nomenclature).
- Reaction: Transfer to a high-pressure autoclave. Pressurize with Hydrogen gas (10 atm). Stir at 30°C for 12 hours.
- Workup: Vent H<sub>2</sub> carefully. Concentrate the solvent in vacuo.
- QC Check: Analyze crude by <sup>1</sup>H NMR. Determine enantiomeric excess (ee) via Chiral HPLC. Target ee > 95%.
  - Expert Insight: If ee is <90%, consider enzymatic kinetic resolution with Lipase PS-30 and vinyl acetate to enrich the (S)-enantiomer.

**Step 2: Protection of the Hydroxyl Group** The secondary alcohol must be protected to survive the subsequent peptide coupling and metathesis.

- Dissolve the chiral alcohol in DMF.
- Add Imidazole (2.5 eq) and TBSCl (tert-butyldimethylsilyl chloride, 1.2 eq).
- Stir at RT for 4 hours.
- Why TBS? It is stable to basic coupling conditions (Fmoc removal) but can be removed selectively with TBAF or mild acid later.

Step 3: Olefin Cross-Metathesis (The Linker Extension) This step installs the "tail" that will eventually reach the Zinc ion.

- Mix: Combine the TBS-protected alkene (1 eq) and the Thio-partner (e.g., S-trityl-but-3-enethiol, 2 eq) in anhydrous DCM.
- Catalyst: Add Grubbs II Catalyst (2-5 mol%).
- Reflux: Heat to 40°C for 12–24 hours under inert atmosphere.
- Purification: Concentrate and purify via silica column (Hexanes/EtOAc). This yields the full-length protected hydroxy acid precursor.
- Hydrolysis: Saponify the methyl ester (LiOH, THF/H<sub>2</sub>O) to generate the free carboxylic acid, ready for peptide coupling.

## Core Protocol: Macrocyclization via Yamaguchi Esterification

The defining challenge in synthesizing Romidepsin/Largazole analogs is closing the ring. The ester bond is formed between the chiral hydroxyl group (deprotected) and the C-terminus of the peptide chain.

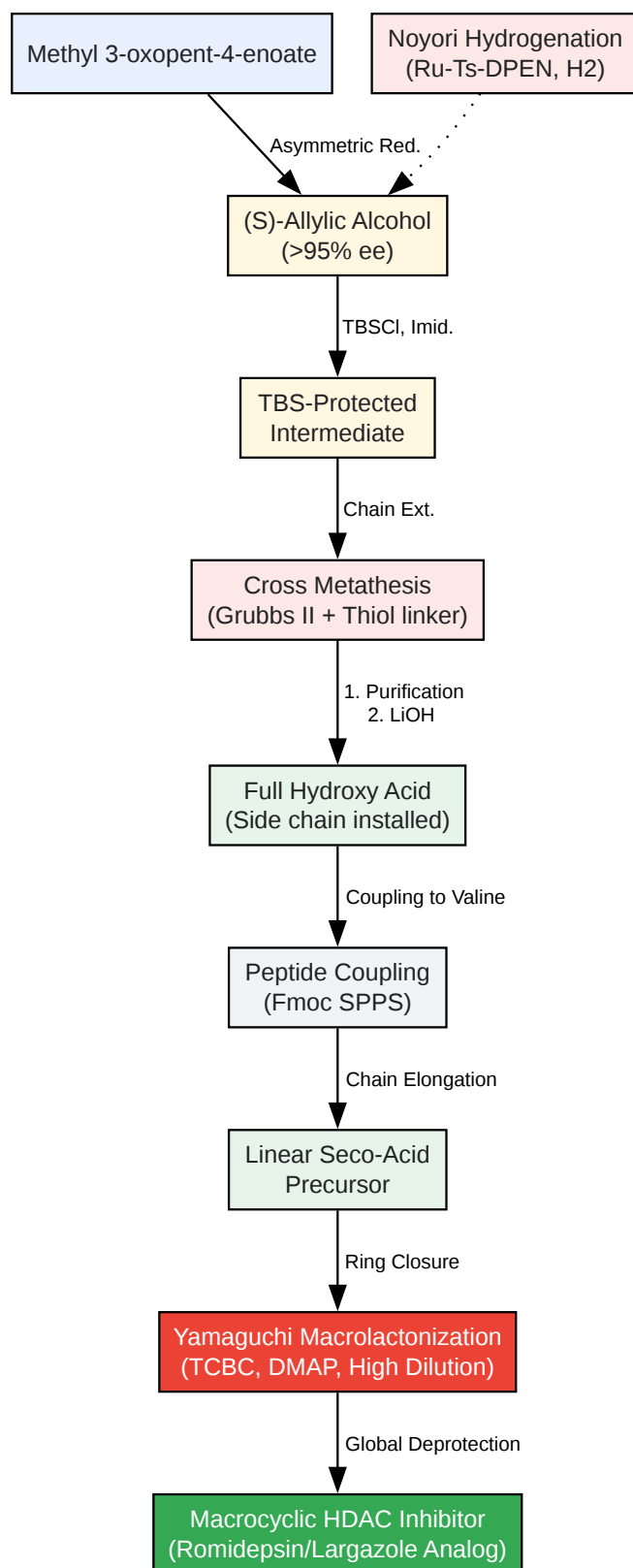
Pre-requisite: You have assembled the linear precursor: H<sub>2</sub>N-Val-Cys(Trt)-Thiazole-Val-HydroxyAcid-OH.

### 4.1. The Yamaguchi Protocol

Standard peptide couplings (EDC/HOBt) often fail for sterically hindered secondary alcohols. The Yamaguchi method uses a mixed anhydride to activate the acid highly effectively.

- Activation (Mixed Anhydride Formation):
  - Dissolve the linear seco-acid (0.1 mmol) in anhydrous THF/Toluene (1:1).
  - Add Triethylamine ( $\text{Et}_3\text{N}$ , 3 eq) and 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 eq).
  - Stir at RT for 1-2 hours. Observation: A white precipitate ( $\text{Et}_3\text{N}\cdot\text{HCl}$ ) will form.
  - Mechanistic Note: This forms a highly reactive mixed anhydride that is less prone to racemization than other activated esters.
- Macrolactonization (High Dilution):
  - Prepare a separate flask with a large volume of Toluene (concentration  $\sim 0.001$  M) to favor intramolecular cyclization over intermolecular dimerization.
  - Add DMAP (4-Dimethylaminopyridine, 2-3 eq) to the toluene and heat to reflux (or  $80^\circ\text{C}$ ).
  - Slow Addition: Add the mixed anhydride solution (from step 1, filtered to remove salts if possible) dropwise to the DMAP/Toluene solution over 4–6 hours using a syringe pump.
  - Why Slow Addition? Keeping the instantaneous concentration of the active species low ensures that a molecule is more likely to find its own tail than another molecule.
- Workup & Deprotection:
  - Wash with dilute citric acid,  $\text{NaHCO}_3$ , and brine.
  - Global deprotection (e.g., TFA/TIPS cocktail) removes Trityl groups and side-chain protectors to yield the final inhibitor.

## Workflow Visualization



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Figure 2: Convergent synthetic workflow for macrocyclic HDAC inhibitors.

## Troubleshooting & Quality Control

Issue	Probable Cause	Corrective Action
Low ee% in Step 1	Catalyst oxidation or wet solvent.	Use glovebox for catalyst handling; distill MeOH over Mg.
Dimerization during Cyclization	Concentration too high.	Increase dilution to 0.0005 M; slow down addition rate.
Epimerization of Amino Acids	Over-activation during coupling.	Avoid HATU for the fragment coupling; use PyBOP or DEPBT. Maintain low temperature (0°C).
Low Yield in Metathesis	Catalyst poisoning by sulfur.	Use "relay" metathesis or protect thiol as a disulfide or thioester (less coordinating than free thiol).

## References

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